molecular formula C17H25IN2 B14002573 2-(3-Ethyl-1H-indol-2-yl)-1,1-dimethylpiperidin-1-ium iodide CAS No. 20876-68-0

2-(3-Ethyl-1H-indol-2-yl)-1,1-dimethylpiperidin-1-ium iodide

Cat. No.: B14002573
CAS No.: 20876-68-0
M. Wt: 384.3 g/mol
InChI Key: IPAIIFGTRHGWDJ-UHFFFAOYSA-M
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Description

2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole is a complex organic compound that features both a pyridine and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole typically involves multi-step organic reactions. One possible route could involve the alkylation of an indole derivative followed by the introduction of the pyridine ring through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups.

Scientific Research Applications

2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole would depend on its specific biological activity. It might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole derivatives or pyridine-containing molecules. Examples could be:

  • 2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-1h-indole
  • 3-ethyl-1h-indole
  • 2-(1,1-Dimethyl-2h-pyridin-2-yl)-3-ethyl-1h-indole

Uniqueness

The uniqueness of 2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole lies in its specific combination of functional groups and structural features, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

20876-68-0

Molecular Formula

C17H25IN2

Molecular Weight

384.3 g/mol

IUPAC Name

2-(1,1-dimethylpiperidin-1-ium-2-yl)-3-ethyl-1H-indole;iodide

InChI

InChI=1S/C17H25N2.HI/c1-4-13-14-9-5-6-10-15(14)18-17(13)16-11-7-8-12-19(16,2)3;/h5-6,9-10,16,18H,4,7-8,11-12H2,1-3H3;1H/q+1;/p-1

InChI Key

IPAIIFGTRHGWDJ-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C3CCCC[N+]3(C)C.[I-]

Origin of Product

United States

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